molecular formula C20H30O B15211503 4,5,6-Tri-tert-butyl-2-benzofuran CAS No. 114365-44-5

4,5,6-Tri-tert-butyl-2-benzofuran

Cat. No.: B15211503
CAS No.: 114365-44-5
M. Wt: 286.5 g/mol
InChI Key: UJLJLVUZNQOONT-UHFFFAOYSA-N
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Description

4,5,6-Tri-tert-butylisobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of three tert-butyl groups at the 4, 5, and 6 positions of the isobenzofuran ring makes this compound particularly interesting due to its steric hindrance and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Tri-tert-butylisobenzofuran typically involves the introduction of tert-butyl groups onto the benzofuran core. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 4,5,6-Tri-tert-butylisobenzofuran may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Tri-tert-butylisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4,5,6-Tri-tert-butylisobenzofuran has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory effects.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5,6-Tri-tert-butylisobenzofuran involves its interaction with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The benzofuran core can participate in electron transfer reactions, making it a potential antioxidant. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through modulation of oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Tri-tert-butylphenol: Similar in structure but lacks the furan ring, leading to different chemical properties.

    3,4,5,6-Tetra-tert-butylphthalonitrile: Contains additional tert-butyl groups and a nitrile functionality, which alters its reactivity and applications.

    2,4,6-Tri-tert-butylphenol: Another related compound with tert-butyl groups, used as an antioxidant in various applications.

Uniqueness

4,5,6-Tri-tert-butylisobenzofuran is unique due to the presence of the benzofuran ring combined with three tert-butyl groups. This combination imparts distinct steric and electronic properties, making it valuable in both synthetic chemistry and potential therapeutic applications.

Properties

CAS No.

114365-44-5

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

4,5,6-tritert-butyl-2-benzofuran

InChI

InChI=1S/C20H30O/c1-18(2,3)15-10-13-11-21-12-14(13)16(19(4,5)6)17(15)20(7,8)9/h10-12H,1-9H3

InChI Key

UJLJLVUZNQOONT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=COC=C2C(=C1C(C)(C)C)C(C)(C)C

Origin of Product

United States

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